5-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 2-(3-methoxyphenoxy)ethylamine with indole-3-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with diazinane-2,4,6-trione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the diazinane ring, potentially leading to the formation of reduced trione derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
5-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially leading to the modulation of signaling pathways involved in cell growth, apoptosis, and immune response . The compound’s methoxyphenoxy and diazinane moieties may also contribute to its biological activity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: This compound features a thiazolidinone ring instead of the diazinane ring, which may result in different biological activities and properties.
1-[2-(3-METHOXYPHENOXY)ETHYL]-5-(2H-1,2,3,4-TETRAZOL-5-YL)-1,2,3,6-TETRAHYDROPYRIDINE: This compound contains a tetrazole ring, which can impart unique chemical and biological properties.
Uniqueness
5-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of an indole core with a diazinane ring and a methoxyphenoxy group. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-29-15-5-4-6-16(12-15)30-10-9-25-13-14(17-7-2-3-8-19(17)25)11-18-20(26)23-22(28)24-21(18)27/h2-8,11-13H,9-10H2,1H3,(H2,23,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBGKGRDUABXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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